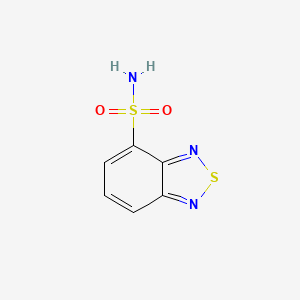

2,1,3-Benzothiadiazole-4-sulfonamide

Vue d'ensemble

Description

2,1,3-Benzothiadiazole-4-sulfonamide is a heterocyclic compound that features a benzene ring fused to a thiadiazole ring with a sulfonamide group attached. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

The synthesis of 2,1,3-Benzothiadiazole-4-sulfonamide typically involves the reaction of 2,1,3-benzothiadiazole with sulfonamide derivatives. One common method includes the use of thionyl chloride and pyridine to react with o-phenylenediamine, yielding 2,1,3-benzothiadiazole, which is then further reacted with sulfonamide reagents . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Analyse Des Réactions Chimiques

2,1,3-Benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Under reducing conditions, it can revert to the corresponding 1,2-diaminobenzene compounds.

Substitution: It readily forms nitro and chloro derivatives through electrophilic substitution reactions.

Common reagents used in these reactions include thionyl chloride, pyridine, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Synthesis

The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives that can be utilized in different chemical reactions. For instance, it can undergo halogenation and form coordination complexes with metals, which are essential for developing new materials and catalysts .

The biological relevance of 2,1,3-benzothiadiazole-4-sulfonamide has been extensively studied. It exhibits potential as an enzyme inhibitor and receptor modulator, particularly in cancer research. The compound has shown efficacy against various cancer cell lines by inhibiting cell viability and proliferation .

Case Study: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound inhibited the growth of ALK-positive lung cancer cells. The compound was part of a combination therapy that improved progression-free survival rates compared to standard treatments.

Medicinal Chemistry

The compound has been investigated for its therapeutic properties against bacterial infections and other diseases. Research indicates its potential as a scaffold for developing new antibacterial agents targeting Mycobacterium tuberculosis (Mtb) and other clinically relevant bacteria .

Table 2: Therapeutic Potential of this compound

| Application Area | Description |

|---|---|

| Antibacterial | Inhibition of Mtb and other bacteria |

| Anticancer | Selective inhibition of cancer cell lines |

| Enzyme Inhibition | Potential to inhibit specific enzymes involved in disease |

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials with specific properties such as conductivity and fluorescence. Its derivatives have been explored for applications in organic electronics, including solar cells and light-emitting diodes (LEDs) .

Table 3: Industrial Applications

| Application | Description |

|---|---|

| Organic Electronics | Used in solar cells and LED technology |

| Material Science | Development of conductive polymers |

| Chemical Processes | Catalysts in various chemical reactions |

Mécanisme D'action

The mechanism of action of 2,1,3-Benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and application.

Comparaison Avec Des Composés Similaires

2,1,3-Benzothiadiazole-4-sulfonamide can be compared with other similar compounds such as:

1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.

Benzothiazole: Used in the synthesis of various industrial chemicals and pharmaceuticals.

The uniqueness of this compound lies in its versatile applications and the ability to form a wide range of derivatives with diverse properties.

Activité Biologique

2,1,3-Benzothiadiazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, particularly in cancer treatment.

Chemical Structure and Properties

This compound features a benzothiadiazole core with a sulfonamide group at the 4th position. The planar structure allows for effective interactions with biological targets. The sulfonamide moiety is crucial for its biological activity, particularly in inhibiting specific enzymes involved in metabolic pathways.

The primary mechanism of action for this compound involves its interaction with tubulin , specifically binding to the colchicine site. This binding disrupts microtubule dynamics, inhibiting their polymerization and leading to cell cycle arrest and apoptosis in cancer cells .

Key Mechanisms:

- Inhibition of Tubulin Polymerization : By binding to tubulin, the compound prevents the assembly of microtubules essential for mitosis.

- Enzyme Inhibition : The sulfonamide group interacts with bacterial enzymes like dihydropteroate synthase, crucial for folate synthesis in bacteria.

Antitumor Activity

Studies have shown that this compound exhibits potent antitumor activity across various cancer cell lines. It has been reported to induce apoptosis and inhibit cell proliferation effectively.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HEPG2 (Liver) | 1.18 | |

| MCF7 (Breast) | 0.67 | |

| SW1116 (Colon) | 0.80 | |

| BGC823 (Stomach) | 0.87 |

Antibacterial Activity

The compound also demonstrates antibacterial properties by inhibiting bacterial growth through enzyme inhibition. Its ability to target dihydropteroate synthase makes it a candidate for developing new antimicrobial agents.

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on various cancer cell lines using the MTT assay. The results indicated significant cytotoxicity against HEPG2 and MCF7 cells with IC50 values below 1 µM .

- Mechanistic Insights : Research involving molecular docking studies revealed that the compound has a high binding affinity to tubulin compared to other known inhibitors, suggesting its potential as a lead compound for developing novel anticancer drugs.

Biochemical Pathways Affected

The compound's interaction with cellular components leads to alterations in several biochemical pathways:

- Cell Signaling : It modulates pathways related to cell growth and differentiation by influencing phosphorylation states of proteins.

- Gene Expression : By interacting with transcription factors, it can upregulate or downregulate gene expression critical for tumor progression.

Dosage Effects

The biological effects of this compound are dose-dependent:

- Low Doses : Minimal effects on cellular functions.

- High Doses : Significant alterations in cellular signaling and potential toxicity.

Propriétés

IUPAC Name |

2,1,3-benzothiadiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2S2/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYJNZZVHIQBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362554 | |

| Record name | 2,1,3-benzothiadiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89488-04-0 | |

| Record name | 2,1,3-benzothiadiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the M1 receptor in the context of antidepressant effects, and how does VU0255035 contribute to our understanding of this?

A: Research suggests that both M1 and M2 muscarinic receptors are involved in mediating the antidepressant-like effects observed with the non-selective muscarinic antagonist scopolamine []. VU0255035, being highly selective for M1 receptors, was instrumental in dissecting the individual contributions of these subtypes. Studies utilizing VU0255035 demonstrated its efficacy in the forced-swim test, a behavioral assay for antidepressant activity. Importantly, this antidepressant-like effect was absent in mice genetically lacking the M1 receptor, confirming the crucial role of M1 in mediating these effects [].

Q2: How does the pharmacological profile of VU0255035 compare to non-selective muscarinic antagonists in the context of Parkinson's disease?

A: While non-selective muscarinic antagonists demonstrate antiparkinsonian activity, their clinical use is hampered by adverse effects arising from blocking multiple muscarinic receptor subtypes. VU0255035, with its M1 selectivity, exhibits a distinct profile. Electrophysiological studies reveal that VU0255035 effectively blocks M1-mediated excitation in striatal medium spiny neurons but has minimal impact on neuronal activity in other basal ganglia regions like the substantia nigra pars reticulata []. This selective action translates to a partial reversal of reserpine-induced akinesia and a reduction in haloperidol-induced catalepsy, both indicative of antiparkinsonian effects, but with lower efficacy compared to the non-selective antagonist scopolamine []. This suggests that targeting M1 alone might not fully recapitulate the antiparkinsonian effects seen with broader muscarinic antagonism, highlighting the potential involvement of other muscarinic receptor subtypes in this context.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.